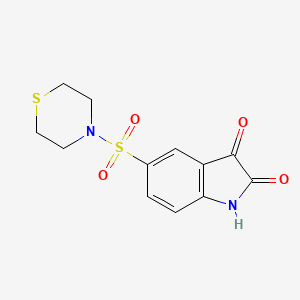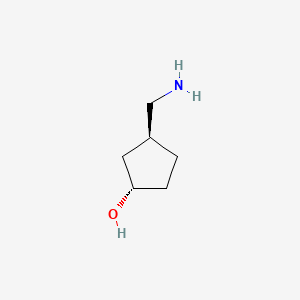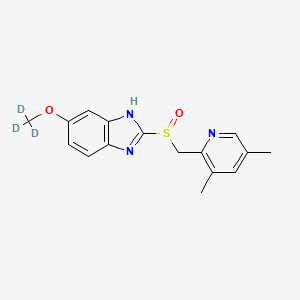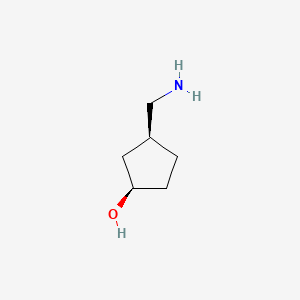
Carbovir-13C,d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbovir-13C,d2 is a biochemical used for proteomics research . It is a stable isotope-labelled compound . It is intended for use as an internal standard for the quantification of Carbovir Monophosphate . Carbovir is a nucleoside reverse transcriptase inhibitor analog of guanosine . It decreases HIV viral loads, retards or prevents the damage to the immune system, and reduces the risk of developing AIDS .
Molecular Structure Analysis
The molecular formula of this compound is C10[13C]H12D2N5O5P . The molecular weight is 250.26 g/mol .Scientific Research Applications
Pharmacokinetics and Metabolism of Abacavir
Abacavir, a compound related to Carbovir-13C, d2, is utilized primarily for HIV infection treatment. It is absorbed rapidly after oral administration, with peak concentrations occurring within 1 hour of dosing. The drug showcases linear pharmacokinetics over a dosage range of 300-1200 mg/day, and its metabolism primarily occurs in the liver, with less than 2% excreted unchanged in the urine. Abacavir is metabolized through uridine diphosphate glucuronyltransferase and alcohol dehydrogenase pathways, leading to the formation of inactive metabolites. Notably, the pharmacokinetics of Abacavir in subjects with renal dysfunction or hepatic impairment have been studied, providing crucial information for dose adjustments in these patient populations. The drug's interaction with cytochrome P450 enzymes is minimal, reducing the likelihood of significant drug interactions (Yuen, Weller, & Pakes, 2008).
Antiviral Activity and Microbicide Development
Polyanionic carbosilane dendrimers, which may include Carbovir-13C, d2 derivatives, have been studied as potential microbicides for preventing HIV transmission. These compounds, in combination with antiretrovirals like Tenofovir and Maraviroc, show promising anti-HIV-1 activity. The development of these combinations is based on their ability to block HIV-1 infection in early replication steps, offering greater efficacy than monotherapy. The reduced concentrations required for these combinations minimize toxic side-effects and the emergence of multi-drug resistant mutants. This positions the combination of polyanionic carbosilane dendrimers with antiretrovirals as a strong candidate for preventing HIV-1 sexual transmission and possibly suppressing HSV-2 (Sepúlveda-Crespo, Gómez, de la Mata, Jiménez, & Muñoz-Fernández, 2015).
Metabolic Studies using Magnetic Resonance Spectroscopy (MRS)
Carbovir-13C, d2 may be used as a tracer in Magnetic Resonance Spectroscopy (MRS) to study metabolic processes in vivo. MRS, employing 1H, 13C, and 31P isotopes, is utilized in clinical and biomedical research to detect lipids, metabolites, and kinetic information such as acetyl carnitine content and ATP synthesis rates in vivo. The use of 13C in MRS allows for the direct detection of metabolic processes, such as hepatic glycogen synthesis and breakdown, offering critical metabolic information and serving as biomarkers for disease pathophysiology (Hwang, 2015).
Mechanism of Action
- Primary Targets : Carbovir-13C,d2 primarily targets the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1) .
- It also terminates the elongation of the viral DNA chain during transcription, effectively halting viral replication .
Target of Action
Mode of Action
Pharmacokinetics
properties
IUPAC Name |
2-amino-9-[4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/i4D2,5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSYCIGJYCVRRK-TTYOAZMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1CC(C=C1)N2[13CH]=NC3=C2N=C(NC3=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747289 |
Source


|
| Record name | 2-Amino-9-{4-[hydroxy(~2~H_2_)methyl]cyclopent-2-en-1-yl}(8-~13~C)-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246816-59-0 |
Source


|
| Record name | 2-Amino-9-{4-[hydroxy(~2~H_2_)methyl]cyclopent-2-en-1-yl}(8-~13~C)-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)




![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)